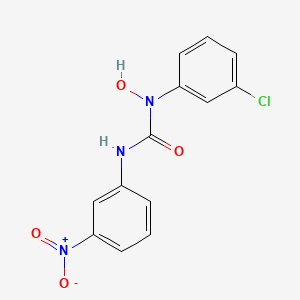

N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea and related compounds involves several key steps and can be achieved through methods such as the Lossen rearrangement. For example, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for synthesizing ureas from carboxylic acids, offering good yields under milder conditions and without racemization. This process is notable for its environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Thalluri et al., 2014).

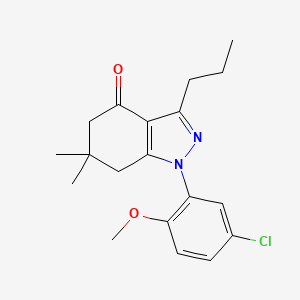

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(3-chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea, is a topic of significant interest. Studies have shown that crystalline nitrodiphenyl ureas can adopt specific network structures stabilized by interactions such as I...O2N or C[triple bond]C-H...O2N synthon, which are crucial for their solid-state assembly and properties (George et al., 2004).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including cyclization and reactions with nitroarenes and amines under specific conditions. For instance, platinum complex catalyzed synthesis of urea derivatives from nitroarenes and amines under carbon monoxide has been reported, highlighting the versatility of these compounds in chemical synthesis (Tsuji et al., 1985).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound like “N-(3-chlorophenyl)-N-hydroxy-N’-(3-nitrophenyl)urea” would depend on its specific physical and chemical properties, as well as its biological activity. For example, many nitro compounds are potentially explosive, and many chlorinated compounds are potentially toxic .

Future Directions

The future directions for research on a compound like “N-(3-chlorophenyl)-N-hydroxy-N’-(3-nitrophenyl)urea” would likely involve further exploration of its synthesis, properties, and biological activity. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and testing its activity in relevant disease models .

properties

IUPAC Name |

1-(3-chlorophenyl)-1-hydroxy-3-(3-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c14-9-3-1-5-11(7-9)16(19)13(18)15-10-4-2-6-12(8-10)17(20)21/h1-8,19H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARVQZTZFWWVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorophenyl)-N-hydroxy-N'-(3-nitrophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)

![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)

![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)

![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)